6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

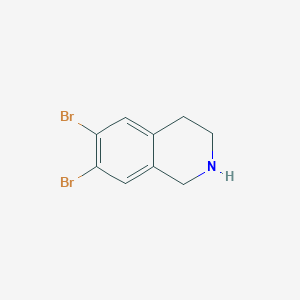

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dibromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDWQUYJNXAGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Tetrahydroisoquinoline Scaffold in Organic Synthesis

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a cornerstone in organic and medicinal chemistry, widely recognized as a "privileged scaffold". nih.govgoogle.com This term describes molecular structures that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.gov The THIQ nucleus is a key structural component in a vast array of natural products, particularly isoquinoline (B145761) alkaloids, which exhibit a wide spectrum of biological activities. nih.govnih.govrsc.org

The prevalence of the THIQ motif in nature has inspired its extensive use in synthetic chemistry. nih.govnih.gov Its rigid, three-dimensional structure provides a well-defined orientation for functional groups to interact with biological macromolecules. Moreover, the synthetic accessibility of the THIQ core, primarily through classic name reactions, allows for the creation of diverse chemical libraries for biological screening. nih.gov Consequently, THIQ derivatives have been developed as therapeutic agents with applications including anticancer, anti-inflammatory, antiviral, and antibacterial activities. nih.govrsc.orgnih.gov

Several established methods are employed for the synthesis of the tetrahydroisoquinoline core, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.govwikipedia.orgnumberanalytics.com It is a powerful method for forming the THIQ ring system and is even utilized in the biosynthesis of alkaloids. nih.govwikipedia.org

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, which typically yields a 3,4-dihydroisoquinoline (B110456). This intermediate is then readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline. nih.gov

These synthetic strategies, among others, provide chemists with reliable pathways to access the THIQ scaffold, which can then be further functionalized.

Rationale for Bromination and Positional Specificity 6,7 Dibromo

The introduction of bromine atoms onto an aromatic ring is a fundamental strategy in organic synthesis. Aryl bromides are exceptionally useful intermediates, primarily due to their ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. documentsdelivered.com These reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) researchgate.netwikipedia.org and the Buchwald-Hartwig amination (for C-N bond formation), libretexts.orgwikipedia.org are cornerstones of modern medicinal chemistry, enabling the modular construction of complex molecules from simpler building blocks.

The specific 6,7-dibromo substitution pattern on the tetrahydroisoquinoline scaffold is synthetically logical and strategically advantageous. The synthesis of the THIQ core often starts from a substituted β-phenylethylamine. For instance, a precursor like 3,4-dibromophenethylamine would, upon undergoing a Pictet-Spengler reaction, yield the 6,7-dibromo-1,2,3,4-tetrahydroisoquinoline product.

The two bromine atoms at the C6 and C7 positions serve as versatile synthetic "handles." They provide two distinct reaction sites that can be selectively or sequentially functionalized. This allows for the systematic introduction of a wide variety of substituents, creating a library of analogs for structure-activity relationship (SAR) studies. For example, one bromine atom could be replaced with an aryl group via a Suzuki reaction, and the other could be converted to an amino group via a Buchwald-Hartwig amination, leading to highly functionalized and diverse molecular structures. This disubstitution pattern is crucial for exploring the chemical space around the THIQ core to optimize biological activity and other pharmacological properties. google.com

Scope and Academic Research Focus on 6,7 Dibromo 1,2,3,4 Tetrahydroisoquinoline

Direct Halogenation Approaches to Brominated Tetrahydroisoquinolines

Direct bromination of the 1,2,3,4-tetrahydroisoquinoline ring system is a common approach to introduce bromine atoms onto the aromatic portion of the molecule. This method relies on electrophilic aromatic substitution, where the electron-rich benzene (B151609) ring of the tetrahydroisoquinoline nucleus is attacked by an electrophilic bromine species.

Electrophilic Aromatic Substitution with Brominating Reagents (e.g., N-Bromosuccinimide, Molecular Bromine)

The secondary amine within the tetrahydroisoquinoline ring is an activating group, directing electrophilic substitution primarily to the ortho and para positions (C5, C7, and C8). Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

NBS is a versatile and widely used reagent for the bromination of activated aromatic rings. researchgate.net It offers advantages over molecular bromine in terms of handling and can lead to more selective reactions. wikipedia.org The reaction is typically carried out in a suitable solvent, and the reactivity can be influenced by the presence of catalysts or changes in reaction conditions. For instance, the use of NBS in solvents like chloroform (B151607) can lead to the formation of polybrominated products. researchgate.netrsc.org

Molecular bromine is another effective reagent for the bromination of tetrahydroisoquinolines. The reaction conditions, such as solvent and temperature, play a crucial role in the outcome of the bromination, influencing both the degree of bromination and the regioselectivity. researchgate.net

Regioselective Considerations in Bromination of Tetrahydroisoquinoline Systems

Achieving a specific substitution pattern, such as the 6,7-dibromo arrangement, through direct bromination is challenging due to the inherent directing effects of the amino group. The positions ortho and para to the activating amino group (C5, C7, and C8) are the most electronically favored for electrophilic attack. Therefore, direct bromination of unsubstituted 1,2,3,4-tetrahydroisoquinoline is unlikely to yield the 6,7-dibromo derivative as the major product.

The choice of solvent and temperature can significantly impact the regioselectivity of the bromination reaction. For example, bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in chloroform can lead to a mixture of di- and tri-bromo derivatives, accompanied by oxidation to the quinoline (B57606) structure. gatech.edu In contrast, using acetic acid as the solvent can lead to the formation of a 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. gatech.edu The use of N-bromosuccinimide in dimethylformamide (DMF) has been reported to favor para-selectivity in the bromination of electron-rich aromatic compounds. researchgate.net Temperature also plays a critical role; for instance, the bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine at different temperatures afforded 5-bromo-6-hydroxytetrahydroisoquinolines with excellent regioselectivity. researchgate.net

Table 1: Effect of Solvent on the Bromination of Tetrahydroquinoline Derivatives

| Brominating Agent | Substrate | Solvent | Product(s) | Reference |

| Bromine | 2-Phenyl-1,2,3,4-tetrahydroquinoline | Chloroform | Mixture of di- and tribromo derivatives, quinoline | gatech.edu |

| Bromine | 2-Phenyl-1,2,3,4-tetrahydroquinoline | Acetic Acid | 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | gatech.edu |

| NBS | Electron-rich aromatics | DMF | High para-selectivity | researchgate.net |

To achieve the specific 6,7-dibromo substitution pattern, strategies to override the natural ortho, para-directing influence of the amino group are necessary. One theoretical approach involves the use of a protecting group on the nitrogen atom. Acylation of the amino group, for instance, to form an N-acetyl derivative, would change its electronic influence from strongly activating and ortho, para-directing to moderately deactivating and ortho, para-directing. This modification could alter the regiochemical outcome of the bromination.

Indirect Synthetic Routes to Brominated Tetrahydroisoquinolines

Indirect routes offer a more controlled approach to the synthesis of specifically substituted tetrahydroisoquinolines, including the 6,7-dibromo derivative. These methods typically involve the construction of the tetrahydroisoquinoline ring from a pre-brominated precursor.

A plausible and more controlled route to this compound involves the cyclization of a 3,4-dibromophenethylamine derivative. Two classical methods for constructing the isoquinoline (B145761) core are the Pictet-Spengler and Bischler-Napieralski reactions. wikipedia.orgrsc.orgrsc.orgnumberanalytics.comorganicreactions.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. rsc.orgorganicreactions.orgmdpi.com In this context, 3,4-dibromophenethylamine could be reacted with an appropriate aldehyde (e.g., formaldehyde) under acidic conditions to yield this compound. The success of this reaction would depend on the nucleophilicity of the dibrominated aromatic ring, as electron-withdrawing bromine atoms decrease its reactivity towards electrophilic aromatic substitution. Harsher reaction conditions, such as the use of strong acids and higher temperatures, might be necessary. wikipedia.org

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456). rsc.orgwikipedia.org An N-acyl derivative of 3,4-dibromophenethylamine could be cyclized to form 6,7-dibromo-3,4-dihydroisoquinoline. This intermediate would then require reduction to the desired tetrahydroisoquinoline. Similar to the Pictet-Spengler reaction, the electron-withdrawing nature of the bromine substituents would make the cyclization step more challenging. wikipedia.org

Reduction of Brominated Dihydroisoquinoline Precursors (e.g., Catalytic Hydrogenation)

Once a brominated 3,4-dihydroisoquinoline, such as the putative 6,7-dibromo-3,4-dihydroisoquinoline, is synthesized, the final step is the reduction of the C=N double bond to afford the corresponding tetrahydroisoquinoline. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and effective approach.

Catalytic hydrogenation typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. nih.gov This method is generally efficient for the reduction of the imine bond in dihydroisoquinolines. rsc.org Another common reducing agent is sodium borohydride (B1222165) (NaBH₄), which is a milder reagent and also effective for the reduction of dihydroisoquinolines to tetrahydroisoquinolines. nrochemistry.comelectronicsandbooks.comthieme.deresearchgate.netnih.gov

Table 2: Common Methods for the Reduction of Dihydroisoquinolines

| Reducing Agent/Method | Catalyst/Conditions | Product | General Applicability |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Tetrahydroisoquinoline | Widely used for imine reduction. rsc.orgnih.gov |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Tetrahydroisoquinoline | Mild and effective for reducing dihydroisoquinolines. nrochemistry.com |

Cyclization Reactions Utilizing Brominated Intermediates

The construction of the tetrahydroisoquinoline ring system often relies on intramolecular cyclization reactions where a suitably substituted phenethylamine (B48288) derivative undergoes ring closure to form the bicyclic structure. When the aromatic ring of the precursor is brominated, these classical methods can provide a direct route to brominated THIQs.

Pomeranz–Fritsch and Bischler–Napieralski Type Cyclizations

The Bischler–Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The reaction is particularly effective for arenes bearing electron-donating groups. nrochemistry.com For the synthesis of this compound, this would typically involve the cyclization of an N-acyl derivative of 2-(3,4-dibromophenyl)ethanamine. The electron-withdrawing nature of the bromine atoms can, however, deactivate the aromatic ring, potentially requiring harsher reaction conditions for successful cyclization.

The Pomeranz–Fritsch reaction, another classical approach, leads to the formation of isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org A modification of this reaction, known as the Bobbitt modification, allows for the direct synthesis of tetrahydroisoquinolines. While broadly applicable, the success of the Pomeranz–Fritsch reaction can also be influenced by the electronic nature of the substituents on the benzaldehyde (B42025) precursor. wikipedia.org For the synthesis of this compound, a 3,4-dibromobenzaldehyde (B1583856) derivative would be a key starting material.

Intramolecular Friedel-Crafts Cyclizations

Intramolecular Friedel–Crafts reactions provide a powerful tool for the formation of cyclic structures, including the tetrahydroisoquinoline core. nih.govmasterorganicchemistry.com This reaction involves the cyclization of a substrate containing both an aromatic ring and an electrophilic moiety, typically catalyzed by a Lewis acid. For the synthesis of brominated THIQs, a suitable precursor would be an N-acylated or N-sulfonylated phenethylamine with bromine substituents on the aromatic ring. The intramolecular electrophilic attack of the aromatic ring onto the activated side chain would lead to the formation of the desired heterocyclic system. The reaction conditions, particularly the choice of Lewis acid and solvent, are crucial for achieving high yields and minimizing side reactions. masterorganicchemistry.com

Advanced Synthetic Strategies and Methodological Innovations for Brominated Tetrahydroisoquinolines

Modern synthetic chemistry has seen the development of advanced methodologies that offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies. These innovations are particularly relevant for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, providing efficient pathways for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination have been widely employed in the synthesis of complex aromatic and heterocyclic compounds. rsc.orgnih.gov In the context of synthesizing brominated THIQs, palladium catalysis could be utilized in several ways. For instance, a pre-formed tetrahydroisoquinoline core could be brominated, or a brominated precursor could be further functionalized via C-C or C-N bond-forming reactions. Palladium-catalyzed C-N coupling, in particular, offers a powerful method for constructing the nitrogen-containing ring of the THIQ system. nih.gov

Copper and iron catalysts have emerged as attractive alternatives to palladium due to their lower cost and unique reactivity. nih.govnih.govnih.gov Cross-dehydrogenative coupling (CDC) reactions, in particular, have gained significant attention as they allow for the formation of C-C bonds directly from two C-H bonds, offering a highly atom-economical approach. nih.gov Copper-catalyzed CDC reactions have been successfully applied to the functionalization of the C1 position of tetrahydroisoquinolines. nih.gov Similarly, iron-catalyzed reactions have been developed for the synthesis of THIQs through cascade reactions involving alcohol substitution and hydroamination. nih.govnih.govfigshare.com The application of these methods to brominated substrates would provide a direct and efficient route to compounds like this compound.

Asymmetric Reductions Catalyzed by Transition Metals

The asymmetric reduction of 3,4-dihydroisoquinolines is one of the most direct and atom-economical methods for preparing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. mdpi.com Transition metal catalysis, particularly with iridium, rhodium, and ruthenium complexes, has been extensively developed for this purpose. mdpi.commdpi.com These catalytic systems typically employ chiral ligands to induce enantioselectivity in the reduction of the C=N bond of a 3,4-dihydroisoquinoline precursor.

While specific examples detailing the asymmetric reduction of 6,7-dibromo-3,4-dihydroisoquinoline are not extensively documented in readily available literature, the methodologies developed for other substituted analogs, such as 6,7-dimethoxy-3,4-dihydroisoquinolines, are directly applicable. The general approach involves the hydrogenation or transfer hydrogenation of the corresponding 6,7-dibromo-3,4-dihydroisoquinoline using a chiral transition metal catalyst.

For instance, iridium complexes are highly effective for the asymmetric hydrogenation of N-heteroaromatics. mdpi.commdpi.com The catalytic performance can be enhanced through strategies like catalyst activation with Brønsted acids or substrate activation. mdpi.com In the case of a 6,7-dibrominated substrate, an iridium catalyst bearing a chiral phosphine (B1218219) ligand would be employed under a hydrogen atmosphere to yield the corresponding chiral this compound. The choice of ligand, solvent, and additives is crucial for achieving high enantioselectivity. mdpi.commdpi.com

Similarly, rhodium and ruthenium-catalyzed asymmetric transfer hydrogenation reactions have shown broad applicability. mdpi.commdpi.com These reactions typically use a hydrogen source like formic acid/triethylamine azeotrope or isopropanol. mdpi.com For example, a ruthenium catalyst of the type Ru/TsDPEN has been successfully used for the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines, achieving high yields and enantiomeric excesses. mdpi.com The application of such a catalytic system to 1-substituted-6,7-dibromo-3,4-dihydroisoquinolines would be a viable strategy for the synthesis of their chiral tetrahydroisoquinoline counterparts.

Asymmetric Synthesis of Chiral Brominated Tetrahydroisoquinolines

The direct synthesis of chiral brominated tetrahydroisoquinolines can be achieved through several asymmetric strategies, which are crucial for accessing enantiomerically pure compounds for pharmaceutical applications.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective synthesis of chiral tetrahydroisoquinolines from their corresponding 3,4-dihydroisoquinoline precursors. mdpi.commdpi.com The success of these reactions heavily relies on the choice of the transition metal catalyst and the chiral ligand.

Asymmetric Hydrogenation: Iridium-based catalysts are particularly noteworthy for the asymmetric hydrogenation of cyclic imines. mdpi.com For a substrate like 1-substituted-6,7-dibromo-3,4-dihydroisoquinoline, an iridium catalyst complexed with a chiral phosphine ligand, such as those from the Josiphos family, could be employed. rsc.org The reaction is typically carried out under a hydrogen atmosphere, and the choice of solvent and additives can significantly influence both the conversion and the enantioselectivity. For other substituted tetrahydroisoquinolines, enantiomeric excesses of up to 99% have been reported. mdpi.com

Asymmetric Transfer Hydrogenation: This method offers a practical alternative to using high-pressure hydrogen gas. mdpi.com Rhodium and Ruthenium catalysts are commonly used in combination with hydrogen donors like a formic acid/triethylamine mixture. mdpi.comresearchgate.net For example, a Rh(I) complex with a chiral diamine ligand has been shown to be effective in the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines. researchgate.net While specific data for 6,7-dibromo substrates are limited, the general applicability of these catalysts suggests they would be effective for the synthesis of chiral 6,7-dibromo-1,2,3,4-tetrahydroisoquinolines. The table below summarizes representative results for the asymmetric transfer hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, which serves as a model for the analogous brominated compound.

Table 1: Asymmetric Transfer Hydrogenation of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline This table is illustrative of the methodology and uses data for a closely related analog due to the scarcity of specific data for the 6,7-dibromo derivative.

| Catalyst | Chiral Ligand | Hydrogen Source | Solvent | Conversion (%) | ee (%) | Reference |

| [RhCpCl2]2 | (R)-CAMPY | HCOOH/Et3N | H2O/MeOH | >99 | 69 | researchgate.net |

| [RhCpCl2]2 | (R)-Me-CAMPY | HCOOH/Et3N | H2O/MeOH | >99 | 57 | researchgate.net |

| Ru/TsDPEN | TsDPEN | HCOOH/Et3N | CH2Cl2 | 90 | 98 | mdpi.com |

Diastereoselective Approaches

Diastereoselective methods involve the use of a chiral auxiliary or a chiral reagent to control the stereochemical outcome of a reaction. One common strategy is the diastereoselective addition of a nucleophile to a chiral imine or iminium ion derived from a brominated phenethylamine precursor.

For example, a chiral auxiliary can be attached to the nitrogen atom of a phenethylamine derivative. After cyclization to form the tetrahydroisoquinoline ring, the auxiliary directs the approach of a reactant to one face of the molecule, leading to a diastereomerically enriched product. The auxiliary can then be removed to yield the enantiomerically enriched tetrahydroisoquinoline. While specific examples for this compound are not prevalent, this approach has been successfully applied to the synthesis of other substituted analogs. mdpi.comnih.gov

Another diastereoselective approach involves the Pictet-Spengler reaction of a chiral β-arylethylamine with an aldehyde. The inherent chirality of the starting material influences the stereochemistry of the newly formed stereocenter at the C-1 position. mdpi.comnih.gov

Use of Chiral Auxiliaries and Organocatalysis

Chiral Auxiliaries: The use of removable chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org In the context of tetrahydroisoquinolines, a chiral auxiliary, such as a derivative of phenylglycinol or an Ellman's sulfinamide, can be condensed with a suitable brominated phenethylamine derivative. mdpi.comresearchgate.net The resulting chiral intermediate can then undergo cyclization, for instance, via a Pictet-Spengler or Bischler-Napieralski reaction, followed by reduction. researchgate.netnih.gov The stereoselectivity of the cyclization or a subsequent functionalization step is controlled by the chiral auxiliary. After the desired stereocenter is set, the auxiliary is cleaved to afford the chiral brominated tetrahydroisoquinoline.

For instance, Ellman's chiral sulfinamide has been successfully used in the synthesis of 1-benzyltetrahydroisoquinoline alkaloids. researchgate.net This methodology involves the addition of a Grignard reagent to a chiral N-sulfinylimine, followed by cyclization. This approach is, in principle, applicable to the synthesis of chiral 1-substituted-6,7-dibromo-1,2,3,4-tetrahydroisoquinolines.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. d-nb.infonih.gov Chiral Brønsted acids, such as chiral phosphoric acids, or chiral amines can catalyze the enantioselective synthesis of tetrahydroisoquinolines. nih.govresearchgate.net For example, an organocatalytic Pictet-Spengler reaction can be employed, where a chiral catalyst activates the iminium ion intermediate and controls the enantioselectivity of the cyclization. While this has been demonstrated for various tetrahydroisoquinolines, specific applications to 6,7-dibrominated substrates would be a logical extension of this methodology. nih.gov

Green Chemistry Principles in Brominated Tetrahydroisoquinoline Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. Key principles include maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency.

Atom Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. organic-chemistry.org Reactions with high atom economy are those where most of the atoms of the reactants are incorporated into the final product, minimizing waste.

In the context of synthesizing this compound, the choice of synthetic route has a significant impact on atom economy.

Pictet-Spengler Reaction: This is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure. researchgate.net The only byproduct is a molecule of water, making it a highly atom-economical reaction. The use of catalytic amounts of acid further enhances its green credentials. mdpi.com

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅. organic-chemistry.orgwikipedia.org The reaction generates significant amounts of waste from the reagents used for cyclization, resulting in lower atom economy compared to the Pictet-Spengler reaction. organicreactions.org However, modifications using milder reagents can improve its environmental profile. organic-chemistry.org

Asymmetric Hydrogenation/Transfer Hydrogenation: These methods are highly atom-economical. In asymmetric hydrogenation, molecular hydrogen is the only reagent besides the substrate, and the catalyst is used in small amounts. mdpi.com Transfer hydrogenation also exhibits good atom economy, although the hydrogen donor is consumed stoichiometrically. mdpi.com

By selecting routes such as the Pictet-Spengler reaction or catalytic hydrogenation, the synthesis of this compound and its derivatives can be designed to be more sustainable and environmentally friendly.

Use of Environmentally Benign Catalysts and Solvents

The principles of green chemistry aim to reduce the environmental impact of chemical processes by utilizing non-toxic solvents, recyclable catalysts, and minimizing waste. shd-pub.org.rs The synthesis of the tetrahydroisoquinoline (THIQ) core and its subsequent bromination can be achieved through various eco-friendly approaches.

The construction of the THIQ skeleton is often accomplished via classic reactions such as the Pictet-Spengler or Bischler-Napieralski reactions. rsc.org Green adaptations of these methods focus on replacing hazardous acids and solvents. For instance, solid acid catalysts like silica-supported polyphosphoric acid (PPA/SiO₂) or zeolites can be employed. shd-pub.org.rssigmaaldrich.com These catalysts are often recoverable and reusable, reducing waste and cost. The use of "green" solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions, further enhances the environmental credentials of these syntheses. shd-pub.org.rs

For the bromination step, traditional methods often use molecular bromine, which is highly toxic and corrosive. Environmentally benign alternatives include the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which are safer to handle. rsc.orgnih.gov These reagents can be used in conjunction with green solvents like water or ethanol, or under solvent-free conditions, often with catalytic amounts of an acid or a Lewis acid. researchgate.netresearchgate.net For example, the bromination of aromatic compounds has been successfully demonstrated in aqueous media, which significantly reduces the reliance on volatile organic compounds (VOCs). researchgate.net

A plausible green synthesis for this compound could involve a two-step process. First, the synthesis of the 1,2,3,4-tetrahydroisoquinoline core using a green Pictet-Spengler reaction, followed by a regioselective bromination using an eco-friendly brominating agent in a benign solvent.

Table 1: Examples of Environmentally Benign Catalysts and Solvents in Tetrahydroisoquinoline Synthesis and Bromination

| Reaction Type | Catalyst/Reagent | Solvent | Key Advantages |

| Pictet-Spengler | Trifluoroacetic acid (TFA) | None (Solvent-free) | High yield, reduced waste, fast reaction. rsc.org |

| Pictet-Spengler | Zeolites | Toluene | Reusable catalyst, potential for regioselectivity. sigmaaldrich.com |

| Aromatic Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Metal-free, mild conditions. rsc.org |

| Aromatic Bromination | AlBr₃-Br₂ system | Water | Fast, efficient, avoids hazardous organic solvents. researchgate.net |

| Aromatic Bromination | HBr/H₂O₂ | Water | In situ generation of bromine, clean procedure. researchgate.net |

Microwave-Assisted and Ultrasonic Synthesis

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green chemistry, offering significant reductions in reaction times, increased product yields, and often improved selectivity compared to conventional heating methods. acs.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, internal heating can dramatically accelerate reaction rates. The Pictet-Spengler and Bischler-Napieralski reactions, key to forming the THIQ skeleton, have been shown to be highly efficient under microwave irradiation. rsc.org For example, the cyclization of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde in the presence of trifluoroacetic acid under microwave irradiation can be completed in minutes with excellent yields, compared to hours with conventional heating. rsc.org Solvent-free reactions on solid supports, such as silica (B1680970) gel, are particularly well-suited for microwave heating, further enhancing the green credentials of the process. researchgate.net

Following the formation of the THIQ ring, microwave assistance can also be applied to the bromination step. The use of reagents like quaternary ammonium (B1175870) tribromides under solvent-free microwave conditions has been shown to be an effective method for the bromination of various organic substrates. acgpubs.org This approach offers a simple, rapid, and environmentally friendly protocol. acgpubs.org

Ultrasonic Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized high-pressure and high-temperature zones, accelerating mass transfer and reaction rates.

While specific examples for the synthesis of this compound are not prevalent, the utility of ultrasound has been demonstrated in the synthesis of various heterocyclic compounds and in halogenation reactions. nih.govresearchgate.net For instance, the bromination of indazoles has been efficiently carried out using DBDMH under ultrasonic irradiation, completing in as little as 30 minutes under mild conditions. nih.gov Similarly, ultrasound has been used to promote condensation reactions for quinoline synthesis in aqueous media. google.com These examples suggest that an ultrasonic approach could be developed for the bromination of a pre-formed tetrahydroisoquinoline precursor, likely leading to shorter reaction times and milder conditions.

Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis Methods for Tetrahydroisoquinolines

| Method | Typical Reaction Time | Energy Source | Key Advantages | Representative Reaction |

| Conventional Heating | Hours to Days | Conduction/Convection | Well-established, scalable | Pictet-Spengler in refluxing solvent. |

| Microwave Irradiation | Minutes | Microwaves | Rapid heating, increased yields, solvent-free options. rsc.orgacgpubs.org | Microwave-assisted Pictet-Spengler. rsc.org |

| Ultrasonic Irradiation | Minutes to Hours | Acoustic Cavitation | Milder conditions, enhanced reaction rates, applicable in aqueous media. nih.govgoogle.com | Ultrasound-assisted bromination of heterocycles. nih.gov |

An exploration of the chemical reactivity and derivatization pathways for this compound reveals a versatile scaffold amenable to a wide array of modern synthetic transformations. The presence of multiple reactive sites—the benzylic C(sp³)-H bonds, the secondary amine, and the two bromo-substituents on the aromatic ring—allows for selective functionalization and the construction of complex molecular architectures. This article details the key strategies employed to modify this compound, focusing on C-H functionalization, arylation and alkylation reactions, and transformations of the bromo-substituents.

Spectroscopic and Analytical Characterization of 6,7 Dibromo 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of synthetic and analytical chemistry, enabling the separation, identification, and purification of individual components from a mixture. For substituted tetrahydroisoquinolines, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of synthesized compounds like 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline and its derivatives. The method relies on a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). Components separate based on their differential interactions with the stationary phase.

In the analysis of tetrahydroisoquinoline derivatives, reverse-phase HPLC (RP-HPLC) is frequently utilized. sielc.com This setup typically employs a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The purity of the final products is often determined by analyzing the area of the peaks in the resulting chromatogram, with purities greater than 95% being a common standard for subsequent applications. researchgate.net Chiral HPLC methods are also available for the analysis and separation of enantiomers of substituted tetrahydroisoquinolines. researchgate.net

Below is an example of typical HPLC conditions used for the analysis of related tetrahydroisoquinoline compounds.

Table 1: Illustrative HPLC Parameters for Tetrahydroisoquinoline Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or equivalent C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV at 290 nm |

| Flow Rate | 1.0 mL/min |

| Application | Purity assessment, reaction monitoring, impurity isolation |

This table is a generalized representation of common HPLC conditions and may require optimization for specific derivatives.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. researchgate.net It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time, helping to determine the optimal reaction time and conditions. youtube.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (eluent). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent.

For monitoring a reaction, three lanes are typically spotted on the plate: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The disappearance of the reactant spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is progressing. youtube.comthieme-connect.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com Visualization is often achieved under UV light or by using a chemical staining agent. rochester.edu

Table 2: Standard TLC Procedure for Reaction Monitoring

| Step | Description | Purpose |

|---|---|---|

| 1. Plate Preparation | A line is drawn with a pencil ~1 cm from the bottom of a silica gel plate. | To mark the origin for sample application. |

| 2. Spotting | Using a capillary tube, small spots of the reactant, reaction mixture, and a co-spot are applied to the origin line. rochester.edu | To apply the samples for separation. |

| 3. Development | The plate is placed in a sealed chamber containing a suitable solvent system (e.g., hexane/ethyl acetate). | To allow the mobile phase to move up the plate, separating the components. |

| 4. Visualization | The dried plate is observed under a UV lamp, and/or dipped into a staining solution (e.g., potassium permanganate) and heated. | To make the separated spots visible. |

| 5. Analysis | The relative positions (Rf values) of the spots are analyzed to determine the extent of the reaction. | To track the consumption of reactants and formation of products. |

X-Ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in its crystalline solid state. nih.gov This method is considered the gold standard for determining molecular geometry, bond lengths, bond angles, and stereochemistry. For novel compounds like derivatives of this compound, single-crystal X-ray diffraction analysis provides definitive structural proof.

The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined. mdpi.com

This technique has been successfully applied to various brominated tetrahydroquinoline and related heterocyclic derivatives to confirm their molecular structures unambiguously. nih.govresearchgate.net The data obtained is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

Table 3: Example of Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀Br₃N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit cell dimensions | a = 10.1 Å, b = 12.5 Å, c = 13.3 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 1620 ų |

| Z | 4 |

| Density (calculated) | 1.87 g/cm³ |

Data presented is for 3,6,8-tribromo-2-phenylquinoline, a related brominated quinoline (B57606) derivative, to illustrate the type of information obtained from X-ray analysis. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This method is used to verify the empirical formula of a newly synthesized compound.

The procedure involves combusting a small, precisely weighed amount of the sample in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the percentage composition of C, H, and N in the original sample can be calculated.

For a compound like this compound, the experimentally determined percentages of C, H, and N must closely match the theoretical values calculated from its molecular formula (C₉H₉Br₂N). A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound (C₉H₉Br₂N)

| Element | Theoretical % | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 35.44 | 35.51 |

| Hydrogen (H) | 2.97 | 2.95 |

| Nitrogen (N) | 4.59 | 4.62 |

The "Found %" values are hypothetical examples illustrating a typical result that would confirm the elemental composition.

Computational and Theoretical Chemistry Studies on Dibromotetrahydroisoquinolines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given atomic arrangement to determine its electronic structure and energy.

Molecular Structure and Conformational Analysis

The non-planar, saturated heterocyclic ring of 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline allows for different three-dimensional arrangements, or conformations. nih.govfiveable.me Conformational analysis is the study of these different arrangements and their relative energies. libretexts.orgnobelprize.org

For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), computational studies have identified several stable conformers, often described as twisted-chair forms, with the nitrogen's hydrogen atom being in either an axial or equatorial position. researchgate.net The energy difference between these conformers is typically small. researchgate.net A comprehensive analysis of the 6,7-dibromo derivative would involve geometry optimization of all possible conformers to locate the global minimum energy structure. The presence of two bulky bromine atoms on the benzene (B151609) ring would influence the puckering of the adjacent heterocyclic ring and the relative stability of different conformers.

Table 1: Hypothetical Conformational Energy Data for this compound (Note: This table is illustrative as specific experimental or calculated data is not available in the searched literature.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Twisted-Chair (Axial N-H) | Data Not Available | Data Not Available |

| Twisted-Chair (Equatorial N-H) | Data Not Available | Data Not Available |

| Boat | Data Not Available | Data Not Available |

The electronic properties of a molecule dictate its reactivity. DFT calculations are used to determine various electronic structure descriptors. nih.gov

Mulliken Charge Distribution: This analysis partitions the total electron density among the atoms in the molecule, providing insight into electrostatic interactions and reactive sites. In this compound, the electronegative bromine and nitrogen atoms are expected to carry partial negative charges.

Fukui Functions: These functions are derived from conceptual DFT and are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, one can identify the most reactive atoms in the molecule. nih.gov

Vibrational Spectroscopy Prediction and Analysis

Theoretical vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman spectra. nih.govnih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. odu.edumdpi.com This predicted spectrum is an invaluable tool for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes (e.g., C-H stretching, N-H bending, C-Br stretching) to the observed absorption bands. nih.gov For the title compound, characteristic vibrations associated with the dibrominated aromatic ring and the tetrahydroisoquinoline core would be of particular interest.

Theoretical Investigations of Reaction Mechanisms and Regioselectivity

Computational chemistry can be used to model chemical reactions, elucidating the step-by-step mechanism and predicting the selectivity of the reaction. For instance, in electrophilic aromatic substitution reactions on the this compound ring, theoretical studies could predict whether an incoming electrophile would preferentially substitute at the C-5 or C-8 position. This is achieved by calculating the energies of the transition states and intermediates for all possible reaction pathways. The path with the lowest activation energy barrier is the most likely to occur. Such studies provide deep insights that complement experimental findings.

Molecular Modeling and Docking Simulations for Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govscispace.comnih.gov This method is central to computer-aided drug design. In a study of this compound, docking simulations would be used to explore its potential binding modes within the active site of a given protein.

The simulation calculates a docking score, which estimates the binding affinity, and reveals key chemical interactions such as hydrogen bonds, hydrophobic contacts, and halogen bonds between the ligand (the dibromo-THIQ molecule) and the protein's amino acid residues. researchgate.net This information is critical for understanding the structural basis of molecular recognition, independent of any biological outcome. For example, studies on similar 6,7-disubstituted THIQ derivatives have been used to understand their binding patterns in various receptors. nih.govnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Synthetic Utility and Applications As a Chemical Intermediate

Role in the Total Synthesis of Complex Natural Products and Alkaloids

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a privileged scaffold, forming the structural backbone of numerous isoquinoline (B145761) alkaloids and natural products with significant biological activities. nih.govnih.gov Synthetically-derived THIQs, particularly those functionalized with halogen atoms like 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline, are instrumental in the total synthesis of these complex molecules.

The strategic placement of bromine atoms at the C-6 and C-7 positions is of paramount importance. These positions are frequently oxygenated (as methoxy (B1213986) or hydroxy groups) in natural alkaloids. nih.govresearchgate.net The carbon-bromine bonds serve as versatile functional group precursors, allowing for late-stage diversification and the introduction of these required oxygenated moieties. More significantly, they are ideal anchor points for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. This capability allows synthetic chemists to append complex side chains or construct fused ring systems, which are characteristic features of many intricate natural products.

The synthesis of the THIQ core itself is well-established, with methods like the Pictet-Spengler and Bischler-Napieralski reactions being cornerstone strategies. nih.govorganic-chemistry.org By starting with appropriately substituted precursors, such as 3-bromophenethylamine, halogenated THIQs like 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be efficiently prepared, highlighting a viable pathway toward dibrominated analogues. google.com This strategic functionalization enables a modular approach to the synthesis of complex alkaloids, where the core is first assembled and then elaborated upon via the reactive bromo-substituents.

Building Block for Advanced Heterocyclic Systems

Beyond its role in mimicking natural products, this compound is a valuable building block for the de novo synthesis of advanced and novel heterocyclic systems. sigmaaldrich.comossila.com Heterocyclic compounds are the largest and most varied family of organic molecules, forming the basis for materials science, agrochemicals, and pharmaceuticals. sigmaaldrich.comapolloscientific.co.uk The dibromo-THIQ scaffold offers a robust platform for creating polycyclic and highly functionalized structures through sequential and selective chemical transformations.

The differential reactivity of the two bromine atoms can be exploited for programmed synthesis. For instance, one bromine atom can be selectively transformed via a coupling reaction, leaving the second one intact for a subsequent, different transformation. This allows for the controlled, stepwise construction of complex molecular frameworks. Furthermore, these bromine atoms can be converted into other functional groups, such as boronic esters or organozinc reagents, which can then participate in intramolecular cyclization reactions to forge new fused rings onto the existing THIQ skeleton. researchgate.netosi.lv This strategy opens pathways to novel chemical entities with three-dimensional complexity, which are of high interest in fields like medicinal chemistry and materials science. The synthesis of new pyrimido[4',5':4,5]furo[2,3-c]isoquinolines from tetrahydroisoquinoline precursors exemplifies the utility of this scaffold in building condensed heterocyclic systems. researchgate.netosi.lv

Development of Chemical Probes Based on the Tetrahydroisoquinoline Scaffold

The THIQ framework is an attractive scaffold for the design of chemical probes—specialized molecules used to study and identify biological targets and pathways. The introduction of bromine atoms, as in this compound, imparts specific properties that are highly advantageous for probe development.

The design of chemical probes based on the brominated THIQ scaffold leverages the unique characteristics of the bromine atom. Key design principles include:

Halogen Bonding: Bromine can act as a halogen bond donor, forming a highly directional and specific non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target's binding site. Incorporating bromine atoms at the C-6 and C-7 positions allows for probing specific regions of a protein pocket for potential halogen bonding interactions, which can significantly enhance binding affinity and selectivity.

Steric and Electronic Probing: The relatively large size and electron-withdrawing nature of bromine allow it to serve as a steric and electronic probe. Systematically replacing hydrogen or methoxy groups with bromine on the THIQ scaffold helps to map the topology and electronic landscape of a binding site, providing crucial information for structure-activity relationship studies.

Reactive Handle for Derivatization: The C-Br bond is a versatile chemical handle. It allows for the attachment of reporter groups (such as fluorophores or biotin) or cross-linking moieties (like photoaffinity labels) through established cross-coupling chemistry. This enables the creation of multifunctional probes for target identification, visualization, and validation.

Optimizing the design of brominated THIQ probes is an iterative process aimed at maximizing potency and selectivity for a specific biological target. spu.edu.sy The 6,7-dibromo substitution pattern offers multiple avenues for optimization:

Selective Functionalization: One of the two bromine atoms can be selectively reacted to attach a linker or reporter tag, while the other is retained to engage in a key halogen bonding interaction with the target. This dual functionality is a powerful tool for creating highly specific probes.

Tuning Physicochemical Properties: The presence of two heavy bromine atoms increases the molecular weight and can alter the lipophilicity of the molecule. This modification can be used to fine-tune the probe's solubility, cell permeability, and pharmacokinetic properties to ensure it can effectively reach its target in a complex biological system.

Scaffold Rigidity and Vectorial Orientation: The THIQ core provides a semi-rigid conformation, which helps to reduce the entropic penalty upon binding. The bromine atoms at positions 6 and 7 provide defined vectors for interaction or for the attachment of functional groups, allowing for precise control over how the probe is presented to its target. spu.edu.sy

Structure-Activity Relationship (SAR) Investigations in Chemical Design

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's structure relates to its interaction with a target. The THIQ scaffold has been extensively studied to elucidate the structural requirements for specific chemical binding interactions. nuph.edu.uarsc.org These investigations, focused on modifications to the core structure, provide a clear blueprint for the rational design of new molecules with optimized binding properties.

Key findings from SAR studies on THIQ derivatives include:

The Role of the Nitrogen Atom: The tertiary nitrogen within the THIQ ring is often crucial for binding. It can act as a hydrogen bond acceptor or, when protonated, form a key ionic interaction within a binding site. Studies on sigma (σ) receptor ligands showed that a tertiary nitrogen is necessary for optimal receptor binding. nih.gov

Conformational Constraints: The conformation of the THIQ scaffold is critical for affinity. When the tetrahydroisoquinoline ring of a potent σ2 receptor ligand was "opened" to create a more flexible analog, a dramatic 1700-fold decrease in σ2 binding affinity was observed, highlighting the importance of the rigid ring system for pre-organizing the pharmacophoric elements for optimal interaction. nih.gov

Substitution on the Aromatic Ring (C-6 and C-7): The nature of the substituents at positions 6 and 7 profoundly influences binding. In many ligand classes, these positions are occupied by hydrogen bond donors or acceptors. researchgate.net For example, in a series of microtubule disruptors, the isosteric replacement of a C-7 methoxy group with an ethyl group led to a 7-fold improvement in activity, while the corresponding phenol (B47542) (C-7 OH) was also highly active, suggesting that different binding modes can be accommodated and that this position is highly sensitive to substitution. researchgate.net While direct SAR data on the 6,7-dibromo analog is sparse, the known effects of other substituents underscore the importance of this region for modulating binding interactions. The electron-withdrawing nature and halogen-bonding potential of bromine would be expected to lead to distinct binding profiles compared to the more common methoxy or hydroxy-substituted analogs.

N-Substitution: Modification of the N-benzyl motif, in concert with changes at C-7, has been shown to significantly impact binding and activity profiles of THIQ-based microtubule disruptors. nih.gov

The following table summarizes SAR data for selected tetrahydroisoquinoline derivatives, focusing on their binding affinities to specific targets.

| Compound | Core Structure | Key Modifications | Target | Binding Affinity (Ki in nM) | Reference |

|---|---|---|---|---|---|

| Compound 1 | 6,7-Dimethoxy-THIQ | N-(4-aminobutyl)-5-bromo-2,3-dimethoxybenzamide | σ2 Receptor | 0.15 | nih.gov |

| Compound 2 (Ring-Opened Analog of 1) | N/A (Acyclic) | Conformationally flexible analog of Compound 1 | σ2 Receptor | 255 | nih.gov |

| Compound 3 (7-Ethyl Analog) | 6-O-Sulfamoyl-7-Ethyl-THIQ | C7-Methoxy replaced with C7-Ethyl | Tubulin | GI50 = 41 nM | researchgate.net |

| Compound 4 (7-Phenol Analog) | 6-O-Sulfamoyl-7-Hydroxy-THIQ | C7-Methoxy replaced with C7-Hydroxy | Tubulin | Significantly Active | researchgate.net |

| Compound 15 | Tetrahydroisoquinoline | Modified N-benzyl and C7 substitution | Tubulin | IC50 = 1.8 µM** | nih.gov |

These studies collectively demonstrate that the tetrahydroisoquinoline scaffold is a highly tunable platform. Modifications at the nitrogen, the aromatic ring (C-6/C-7), and other positions allow for the fine-tuning of conformational and electronic properties, which directly impacts chemical binding interactions with molecular targets. nih.govresearchgate.netnih.gov The 6,7-dibromo substitution pattern represents a chemically tractable and synthetically valuable variation for further exploration in rational chemical design.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Pathways for Dibromotetrahydroisoquinolines

The synthesis of tetrahydroisoquinolines (THIQs) has been a subject of extensive research, leading to the development of classical methods like the Pictet-Spengler and Bischler-Napieralski reactions. rsc.org However, future research is geared towards overcoming the limitations of these traditional methods, such as harsh reaction conditions and limited substrate scope. The focus is shifting towards the development of novel catalytic systems and multi-component reactions that offer higher efficiency, atom economy, and procedural simplicity.

Emerging trends in the synthesis of the THIQ core, which can be adapted for 6,7-dibromotetrahydroisoquinoline, include:

Metal-Catalyzed Cyclizations: Transition metal catalysis, employing complexes of palladium, rhodium, ruthenium, and copper, provides versatile pathways for cyclization and functionalization. researchgate.net For instance, efficient copper-catalyzed couplings of nonfunctionalized THIQs with organozinc reagents under aerobic conditions have been reported. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate classical reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations, allowing for the rapid generation of substituted THIQ libraries. organic-chemistry.org

Multi-component Reactions: Strategies like the Petasis three-component reaction, followed by cyclization methods such as the Pomeranz–Fritsch–Bobbitt reaction, offer a convenient route to C-1 substituted THIQs. nih.govnih.govnih.gov This approach is valuable for creating molecular diversity from simple starting materials.

Novel Cyclization Strategies: Research into unusual reactivity patterns, such as the use of boron tribromide (BBr₃) to effect intramolecular cyclization of N-phenethylimides, opens new avenues for constructing the THIQ skeleton under specific conditions. scispace.comrsc.org

The primary goal is to develop synthetic routes that are not only high-yielding but also robust and scalable, facilitating the production of 6,7-dibromo-1,2,3,4-tetrahydroisoquinoline and its derivatives for further investigation. A comparison of traditional versus emerging synthetic approaches is highlighted in the table below.

| Feature | Traditional Methods (e.g., Pictet-Spengler) | Emerging Methods |

| Catalysts | Often require strong acids | Transition metals, organocatalysts |

| Reaction Conditions | Frequently harsh (high temperatures) | Milder, often room temperature |

| Efficiency | Can be multi-step with moderate yields | Higher atom economy, improved yields |

| Versatility | Substrate scope can be limited | Broader substrate tolerance |

| Technology | Conventional heating | Microwave, photocatalysis researchgate.netorganic-chemistry.org |

Advancements in Regioselective and Stereoselective Synthesis of Brominated Tetrahydroisoquinolines

Control over regiochemistry and stereochemistry is paramount in modern synthetic chemistry, particularly for producing compounds with specific biological activities. For brominated tetrahydroisoquinolines, future research will focus on methods that can precisely control the position of bromine substituents and the stereochemistry of chiral centers, especially at the C-1 position.

Regioselective Synthesis: The ability to selectively introduce bromine atoms at specific positions on the tetrahydroisoquinoline ring is a significant area of research. While the target compound is 6,7-dibrominated, developing methods for selective mono- or di-bromination at other positions would expand the available chemical space. For example, the regioselective bromination of 6-hydroxytetrahydroisoquinolines using molecular bromine has been shown to afford 5-bromo derivatives with excellent selectivity. researchgate.net Adapting such methodologies for different substitution patterns is a key future direction. Tandem one-pot halogenation and cross-coupling reactions are also emerging as powerful tools for regioselective functionalization. researchgate.net

Stereoselective Synthesis: Many of the biological activities of THIQ derivatives are dependent on their stereochemistry. nuph.edu.ua Consequently, the development of asymmetric syntheses to produce enantiomerically pure brominated THIQs is a major trend. Key advancements include:

Asymmetric Catalysis: Ruthenium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines can produce chiral THIQs with high enantiomeric excess. acs.org

Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from (R)-phenylglycinol, can direct the stereochemical outcome of reactions like the Petasis reaction and subsequent cyclizations to yield enantiomerically enriched THIQ carboxylic acids. nih.govnih.govmdpi.com

Organocatalysis: Asymmetric organocatalytic approaches, for instance using proline catalysis for α-hydrazination reactions, provide a metal-free alternative for creating chiral C-1 substituted THIQs. nih.gov

These stereoselective methods are crucial for synthesizing specific enantiomers of complex THIQ alkaloids and their analogs. acs.orgua.es

Further Integration of Green Chemistry Methodologies in Synthesis

In line with global efforts towards sustainable chemical manufacturing, the integration of green chemistry principles into the synthesis of dibromotetrahydroisoquinolines is an important emerging trend. researchgate.net The goal is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. arabjchem.org

Future research in this area will likely focus on:

Benign Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ionic liquids. arabjchem.org

Catalyst Development: Designing metal-free catalytic systems to avoid toxic heavy metal waste. researchgate.netorganic-chemistry.org Photocatalytic and electro-catalytic methods are also gaining traction as sustainable alternatives. researchgate.net

Atom Economy: Employing multicomponent reactions (MCRs) and tandem processes that incorporate most of the atoms from the starting materials into the final product, thus minimizing waste. nih.govarabjchem.org

Renewable Feedstocks: Exploring pathways that utilize starting materials derived from renewable resources.

By embracing these green methodologies, the synthesis of this compound and its derivatives can become more sustainable and economically viable.

Exploration of New Reactivity and Functionalization Patterns for the Dibrominated Scaffold

The this compound scaffold is primed for extensive chemical modification, offering a platform for creating novel compounds with potentially enhanced biological activities. The two bromine atoms on the aromatic ring act as key anchor points for a wide range of functionalization reactions.

Future exploration is expected in the following areas:

Cross-Coupling Reactions: The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a vast array of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net

C-H Functionalization: Beyond the brominated positions, direct C-H activation and functionalization at other sites on the THIQ skeleton (e.g., C-1, C-4, or C-8) represent an atom-economical approach to introduce further complexity and diversity. organic-chemistry.orgresearchgate.net

Fused Heterocyclic Systems: The inherent reactivity of the THIQ nucleus can be exploited to construct more complex, fused polycyclic systems. For example, reactions with various electrophiles and dipolarophiles can lead to novel heterocyclic frameworks with unique three-dimensional structures. nih.govresearchgate.net

Scaffold Decoration: The secondary amine within the THIQ ring offers another site for straightforward functionalization, allowing for the attachment of various side chains that can modulate the compound's physicochemical properties and biological target interactions. thieme.de

By systematically exploring these reactivity patterns, researchers can unlock the full potential of the 6,7-dibrominated THIQ scaffold, leading to the discovery of new chemical entities with valuable therapeutic properties. rsc.org

Q & A

Basic: What are the established synthetic routes for 6,7-Dibromo-THIQ, and what critical reaction parameters influence yield?

Answer:

6,7-Dibromo-THIQ is typically synthesized via cyclization of dibrominated benzaldehyde derivatives with aminoethyl precursors. For example, substituting 2,3-dibromobenzaldehyde in a Pictet-Spengler-type reaction (as demonstrated for 7,8-dibromo-THIQ in ) can be adapted by altering substituent positions . Key parameters include:

- Solvent system : Anhydrous tert-butanol or dichloromethane minimizes side reactions.

- Catalysts : Acidic conditions (e.g., acetic acid) are required for cyclization .

- Temperature : Reactions often proceed at reflux (e.g., 80–100°C) to ensure complete ring closure.

Yield optimization requires careful control of stoichiometry and purification via recrystallization (e.g., using hydrochloride salts) .

Basic: How is the structural identity of 6,7-Dibromo-THIQ confirmed, and what spectroscopic markers are critical?

Answer:

Structural confirmation relies on a combination of:

- NMR :

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₉H₉Br₂N: ~296.91 g/mol).

- X-ray Crystallography : Resolves regioselectivity ambiguities in bromine placement .

Advanced: How do electronic and steric effects influence the regioselectivity of bromination in THIQ derivatives?

Answer:

Regioselectivity in 6,7-dibromination is governed by:

- Electron-Directing Groups : Methoxy or hydroxyl groups at adjacent positions (e.g., 6,7-dimethoxy-THIQ) activate specific sites for electrophilic substitution, directing bromine to para/meta positions .

- Steric Hindrance : Bulky substituents (e.g., 1-benzyl groups) may shift bromination to less hindered positions, necessitating protective strategies (e.g., Boc protection) .

- Reagent Choice : NBS (N-bromosuccinimide) favors radical bromination, while Br₂/FeBr₃ enables electrophilic substitution. Comparative studies using these reagents can resolve conflicting regiochemical outcomes .

Advanced: What analytical strategies resolve contradictions in reported bioactivity data for 6,7-Dibromo-THIQ analogs?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) arise from:

- Purity Variance : Impurities from incomplete cyclization (e.g., residual aldehydes) can skew assays. HPLC-MS purity checks (>98%) are critical .

- Stereochemical Effects : Enantiomers (e.g., (R)- vs. (S)-configurations) may exhibit divergent activities. Chiral HPLC or asymmetric synthesis (e.g., using enantiopure catalysts) clarifies structure-activity relationships .

- Assay Conditions : Varying cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent systems (DMSO vs. saline) impact bioavailability. Standardized protocols (e.g., CLSI guidelines) are recommended .

Advanced: How do reaction conditions affect the stability of 6,7-Dibromo-THIQ during functionalization?

Answer:

Bromine’s electron-withdrawing nature increases susceptibility to nucleophilic attack. Key considerations include:

- pH Sensitivity : Avoid strong bases (e.g., NaOH) to prevent debromination. Mild conditions (pH 6–8) are optimal for derivatization (e.g., amidation) .

- Temperature Control : Exceeding 50°C during alkylation or acylation risks C-Br bond cleavage. Low-temperature methods (e.g., Schlenk techniques) enhance stability .

- Catalyst Compatibility : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require inert atmospheres to prevent palladium-black formation, which deactivates the catalyst .

Advanced: What computational methods predict the reactivity and tautomeric states of 6,7-Dibromo-THIQ in solution?

Answer:

- DFT Calculations : Predict bromine’s electronic effects on aromaticity (e.g., HOMO-LUMO gaps) and tautomeric equilibria (e.g., enol-keto shifts in protic solvents) .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. water) on conformational stability, identifying dominant tautomers under physiological conditions .

- Docking Studies : Map halogen-bonding interactions between bromine and biological targets (e.g., enzyme active sites) to rationalize bioactivity .

Basic: What safety protocols are essential for handling 6,7-Dibromo-THIQ in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to bromine’s toxicity .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃) before disposal .

Advanced: How does isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for 6,7-Dibromo-THIQ?

Answer:

- Tracer Synthesis : Incorporate ¹³C at C6/C7 via bromination with ¹³C-enriched Br₂ to track metabolite degradation .

- Mass Spectrometry Imaging (MSI) : Localizes labeled metabolites in tissues, revealing hepatic vs. renal clearance pathways .

- Kinetic Isotope Effects (KIE) : Deuterium at C1-C4 positions elucidates rate-limiting steps in oxidative metabolism (e.g., CYP450-mediated hydroxylation) .

Table 1: Key Physicochemical Properties of 6,7-Dibromo-THIQ

Table 2: Common Side Reactions in 6,7-Dibromo-THIQ Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.